

HPN217: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: LXQ-217

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Introduction

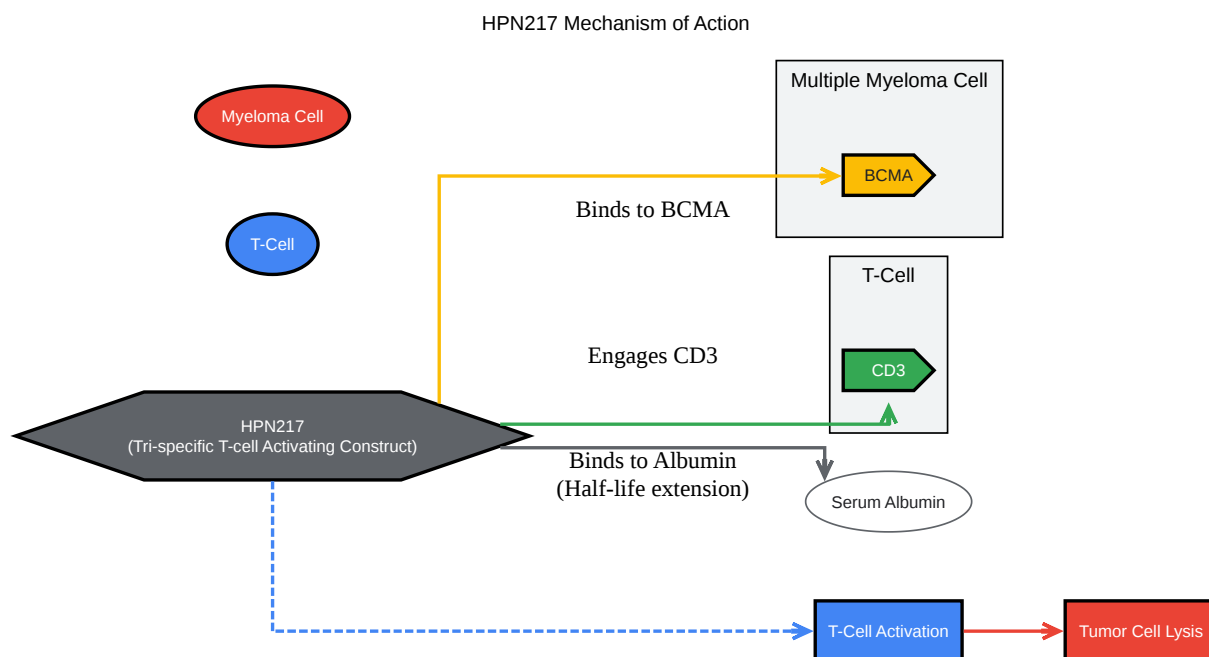
HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is engineered to redirect T-cells to kill B-cell maturation antigen (BCMA)-expressing tumor cells. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of HPN217, summarizing key preclinical and clinical data.

Mechanism of Action

HPN217 is a single polypeptide chain of approximately 53 kDa, consisting of three distinct binding domains:[2]

- An anti-BCMA domain for binding to multiple myeloma cells.
- An anti-CD3 domain for engaging T-cells.
- An anti-albumin domain to extend the molecule's half-life.[1]

By simultaneously binding to BCMA on myeloma cells and CD3 on T-cells, HPN217 facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cells.[2][3] The albumin-binding domain contributes to a prolonged half-life, allowing for less frequent dosing.[1][2]



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Caption: Mechanism of action of HPN217.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic properties of HPN217 were evaluated in cynomolgus monkeys.[2][4]

Parameter	Value	Species	Doses
Terminal Half-life ($t_{1/2}$)	70-84 hours[5]	Cynomolgus Monkey	0.01, 0.1, or 1 mg/kg[4]
Pharmacokinetics	Linear PK behavior over the dose range[4]	Cynomolgus Monkey	0.01, 0.1, or 1 mg/kg[4]

Clinical Pharmacokinetics

In the Phase 1 clinical trial (NCT04184050), HPN217 demonstrated dose-proportional and linear pharmacokinetics.[\[6\]](#)[\[7\]](#)

Parameter	Value	Patient Population
Median Half-life ($t_{1/2}$)	66 hours (range 26 to 197 h) [6] [7]	Relapsed/Refractory Multiple Myeloma

Pharmacodynamics

Preclinical Pharmacodynamics

The in vitro activity of HPN217 was assessed through T-cell dependent cellular cytotoxicity (TDCC) assays.[\[2\]](#)

Parameter	Value	Assay
Binding Affinity (Kd) to human BCMA	5.5 nM [2]	Biolayer Interferometry [2]
Binding Affinity (Kd) to human serum albumin (HSA)	6 nM [2]	Biolayer Interferometry [2]
Binding Affinity (Kd) to human CD3ε	17 nM [2]	Biolayer Interferometry [2]
In vitro Cytotoxicity (EC50)	0.05 to 0.7 nM [2]	T-cell dependent cellular cytotoxicity (TDCC) assays [2]

In vivo preclinical studies in xenograft models of multiple myeloma and lymphoma demonstrated dose-dependent tumor growth inhibition.[\[5\]](#) Effective anti-tumor activity was observed even in models with low BCMA receptor copy numbers (approximately 2,200 per cell).[\[5\]](#)

Clinical Pharmacodynamics

The clinical activity of HPN217 was evaluated in a Phase 1 trial in patients with heavily pretreated RRMM.[\[1\]](#)

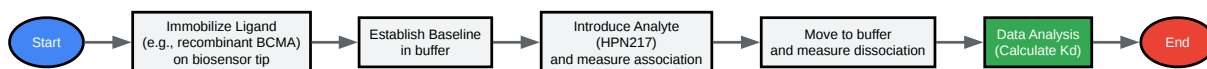
Parameter	Value	Dose Level	Patient Population
Overall Response Rate (ORR)	77% [1] [8]	12 mg or 24 mg [1]	Relapsed/Refractory Multiple Myeloma
Very Good Partial Response (VGPR) or better	46% [1]	12 mg or 24 mg [1]	Relapsed/Refractory Multiple Myeloma
Median time on treatment for responders	7 months [1]	Higher doses (12 mg or 24 mg) [1]	Relapsed/Refractory Multiple Myeloma
Minimal Residual Disease (MRD) negativity	3 out of 3 evaluated patients were MRD negative [1] [8]	Not specified	Relapsed/Refractory Multiple Myeloma

Experimental Protocols

Biolayer Interferometry

Binding affinities of HPN217 to recombinant human BCMA, HSA, and CD3ε were determined using biolayer interferometry.[\[2\]](#) This technique measures the change in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate, allowing for real-time monitoring of macromolecular interactions.

Biolayer Interferometry Workflow

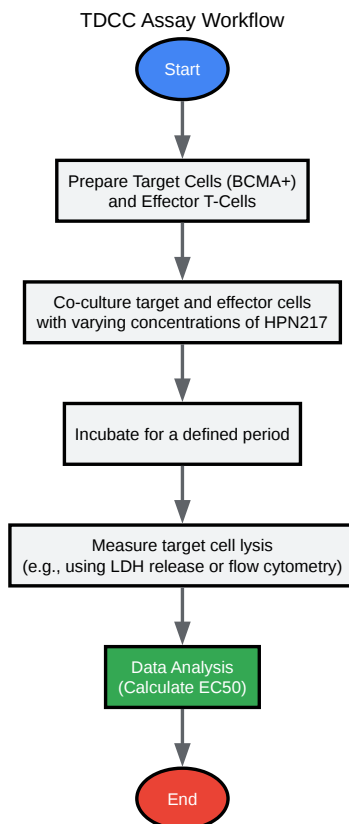


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Caption: Biolayer interferometry experimental workflow.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

The in vitro cytotoxic potential of HPN217 was evaluated using TDCC assays.^[2] In these assays, target tumor cells expressing BCMA are co-cultured with T-cells in the presence of varying concentrations of HPN217. The ability of HPN217 to induce T-cell mediated killing of the tumor cells is then quantified to determine the EC₅₀ value.



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Caption: T-cell dependent cellular cytotoxicity assay workflow.

Phase 1 Clinical Trial (NCT04184050)

This is an ongoing, open-label, multicenter, dose-escalation, and expansion study evaluating the safety, tolerability, and pharmacokinetics of HPN217 in patients with relapsed/refractory multiple myeloma.[9] The study design includes both fixed-dose and step-dosing regimens, with HPN217 administered intravenously once weekly.[6] Primary objectives are to characterize safety and tolerability and to determine the recommended Phase 2 dose.[6]

Safety and Tolerability

In the Phase 1 trial, HPN217 has been generally well-tolerated.[1] The most common treatment-emergent adverse events included anemia, fatigue, and cytokine release syndrome (CRS).[6] CRS was predominantly Grade 1 or 2 and occurred mainly during the initial doses,

with a low incidence of 29% in patients receiving step-up dosing.[1] No immune effector cell-associated neurotoxicity syndrome (ICANS) events have been reported.[1]

Conclusion

HPN217, a tri-specific T-cell engager targeting BCMA, has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and clinical studies. Its extended half-life supports a convenient dosing schedule, and it has shown significant clinical activity with a manageable safety profile in heavily pretreated multiple myeloma patients. Ongoing clinical development will further define its role in the treatment of this disease.

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